

Technical Guide: Physicochemical Properties of 3',5'-Difluoro-4-propylbiphenyl

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Compound of Interest

Compound Name: 3',5'-Difluoro-4-propylbiphenyl

Cat. No.: B171920

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Introduction

3',5'-Difluoro-4-propylbiphenyl is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.^{[1][2][3]} This technical guide provides a comprehensive overview of the core chemical properties of **3',5'-Difluoro-4-propylbiphenyl**, detailed experimental protocols for its synthesis and characterization, and the strategic importance of fluorinated biphenyls in contemporary drug discovery.

Core Chemical Properties

The fundamental physicochemical properties of **3',5'-Difluoro-4-propylbiphenyl** (CAS No. 137528-87-1) are summarized below. These values are critical for a range of applications from reaction design to formulation development.

Property	Value
CAS Number	137528-87-1[4][5][6]
Molecular Formula	C ₁₅ H ₁₄ F ₂ [4]
Molecular Weight	232.27 g/mol [4]
Boiling Point	302.8 °C at 760 mmHg[4]
Density	1.093 g/cm ³ [4]
Refractive Index	1.524[4]
Flash Point	114.2 °C[4]
Vapor Pressure	0.002 mmHg at 25°C[4]
Purity (typical)	≥ 98.0%[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3',5'-Difluoro-4-propylbiphenyl** are outlined below.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds and is widely used for the synthesis of biphenyl derivatives.[7][8][9]

Reactants:

- 4-Propylphenylboronic acid
- 1-Bromo-3,5-difluorobenzene
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- Solvent (e.g., a mixture of toluene and water)

Procedure:

- To a reaction flask, add 4-propylphenylboronic acid (1.2 equivalents), 1-bromo-3,5-difluorobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the palladium catalyst (e.g., 0.05 equivalents of $\text{Pd}(\text{PPh}_3)_4$).
- Add a degassed 4:1 mixture of toluene and water.
- Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **3',5'-Difluoro-4-propylbiphenyl**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl_3). The resulting spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the propyl group.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns.

- ^{19}F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atoms.

Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Infrared (IR) Spectroscopy:

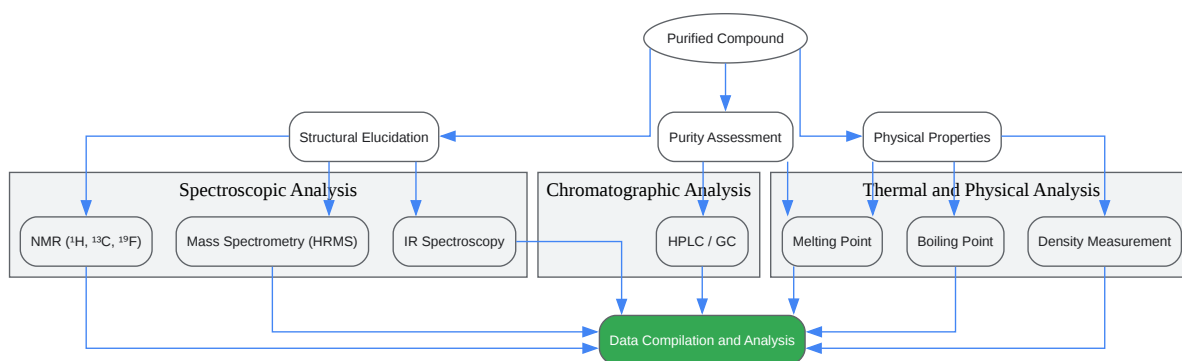
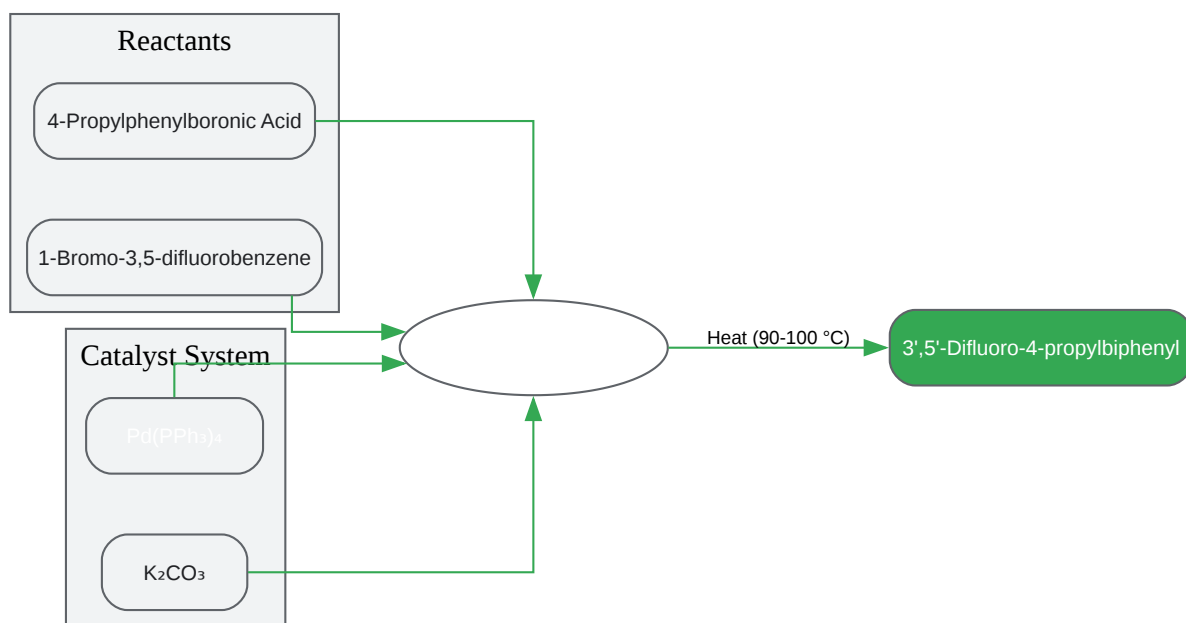
- An IR spectrum of the compound will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-F stretching.

Melting Point Determination:

- The melting point of the purified solid can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Visualizations

Synthetic Pathway: Suzuki-Miyaura Coupling



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